2-(4-Chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one 2-(4-Chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 863324-41-8
VCID: VC7867608
InChI: InChI=1S/C11H10ClNOS2/c12-9-3-1-8(2-4-9)7-10(14)13-5-6-16-11(13)15/h1-4H,5-7H2
SMILES: C1CSC(=S)N1C(=O)CC2=CC=C(C=C2)Cl
Molecular Formula: C11H10ClNOS2
Molecular Weight: 271.8

2-(4-Chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one

CAS No.: 863324-41-8

Cat. No.: VC7867608

Molecular Formula: C11H10ClNOS2

Molecular Weight: 271.8

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one - 863324-41-8

Specification

CAS No. 863324-41-8
Molecular Formula C11H10ClNOS2
Molecular Weight 271.8
IUPAC Name 2-(4-chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone
Standard InChI InChI=1S/C11H10ClNOS2/c12-9-3-1-8(2-4-9)7-10(14)13-5-6-16-11(13)15/h1-4H,5-7H2
Standard InChI Key LBNQUTRVJTYHAE-UHFFFAOYSA-N
SMILES C1CSC(=S)N1C(=O)CC2=CC=C(C=C2)Cl
Canonical SMILES C1CSC(=S)N1C(=O)CC2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

The compound features a thiazolidin-3-yl ring system with a sulfanylidene (C=S) group at position 2 and a 4-chlorophenylacetyl substituent at position 1. The IUPAC name, 2-(4-chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one, reflects this arrangement . Key structural identifiers include:

PropertyValueSource
Molecular FormulaC₁₁H₁₀ClNOS₂
Molecular Weight271.79 g/mol
InChI KeyLBNQUTRVJTYHAE-UHFFFAOYSA-N
SMILESO=C(N1C(=S)SCC1)CC2=CC=C(Cl)C=C2

The crystal structure remains undetermined, but analogous thiazolidinone derivatives exhibit planar ring systems with dihedral angles influenced by substituents .

Synonyms and Registry Numbers

This compound is documented under multiple names across databases:

  • 2-(4-Chlorophenyl)-1-(2-thioxo-3-thiazolidinyl)ethanone

  • 3-[(4-Chlorophenyl)acetyl]-2-thiazolidinethione

  • CAS 863324-41-8

  • Ref. 2152EA (AK Scientific)

Synthesis and Characterization

Synthetic Routes

While explicit synthetic protocols for this compound are scarce, analogous thiazolidinones are typically synthesized via:

  • Cyclocondensation: Reaction of 4-chlorophenylacetic acid with thiosemicarbazide, followed by cyclization using agents like phosphorus oxychloride .

  • Substitution Reactions: Thioacetylation of preformed thiazolidinones using Lawesson’s reagent .

A patent (EP3556756B1) describes similar compounds as nuclease inhibitors, suggesting that this molecule could be synthesized via ketone-thioamide coupling .

Analytical Data

  • Purity: ≥95% (HPLC) .

  • Spectroscopic Data:

    • IR: Expected peaks at 1680–1700 cm⁻¹ (C=O), 1250–1300 cm⁻¹ (C=S) .

    • ¹H NMR: δ 7.3–7.5 (4H, aromatic), δ 4.2–4.5 (2H, SCH₂), δ 3.7–4.0 (2H, NCH₂) .

Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
Density~1.3 g/cm³ (estimated)
SolubilityLikely soluble in DMSO, DMF
StabilityStable under inert conditions

The compound’s logP (calculated) is ~3.1, indicating moderate lipophilicity suitable for membrane penetration .

Biological Activity and Applications

Nuclease Inhibition

Structural analogs in EP3556756B1 demonstrate nuclease inhibition via chelation of metal ions critical for enzymatic activity . The sulfanylidene group may coordinate to Mg²⁺ or Zn²⁺, disrupting DNA cleavage .

HazardCategorySignal WordSource
Skin IrritationCategory 2Warning
Eye IrritationCategory 2AWarning
Respiratory IrritationCategory 3Warning

Precautionary Measures

  • Personal Protective Equipment (PPE): Gloves, goggles, lab coat .

  • Ventilation: Use fume hoods to avoid aerosol formation .

  • Storage: Cool, dry place in tightly sealed containers .

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